5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Description
Systematic Nomenclature and Structural Elucidation
5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine is systematically identified by the Chemical Abstracts Service registry number 617678-32-7 and represents a specific substitution pattern within the imidazo[4,5-b]pyridine scaffold. The compound possesses the molecular formula C₇H₄F₃N₃ with a corresponding molecular weight of 187.12 grams per mole, establishing its fundamental chemical identity through precise stoichiometric relationships. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the imidazo[4,5-b]pyridine core structure indicates the fusion pattern between the five-membered imidazole ring and the six-membered pyridine ring, with the numerical designation [4,5-b] specifying the exact bonding arrangement between the two heterocyclic components.
The structural elucidation of this compound reveals a planar bicyclic system characterized by extensive conjugation across both ring systems. The trifluoromethyl substituent occupies the 5-position, which corresponds to a carbon atom within the pyridine portion of the fused ring system. The InChI key JLWCYGRWTPNODY-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure, enabling precise identification in chemical databases and computational systems. The compound exists in tautomeric equilibrium, with hydrogen potentially residing on either nitrogen atom within the imidazole ring, though the 1H designation in the systematic name indicates the preferred tautomeric form under standard conditions.
Physical property data indicates that 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine exhibits a density of 1.5 ± 0.1 grams per cubic centimeter and a calculated boiling point of 335.0 ± 37.0 degrees Celsius at 760 millimeters of mercury pressure. The flash point has been determined to be 156.4 ± 26.5 degrees Celsius, reflecting the thermal stability imparted by the aromatic ring system and the electron-withdrawing trifluoromethyl group. These physical properties distinguish this compound from its unsubstituted parent imidazo[4,5-b]pyridine, which has the molecular formula C₆H₅N₃ and a molecular weight of 119.12 grams per mole.
Historical Context in Heterocyclic Chemistry
The development of imidazopyridine chemistry traces its origins to fundamental discoveries in heterocyclic compound synthesis and the recognition of fused ring systems as privileged structures in chemical research. The imidazole ring system itself was first characterized and named by the German chemist Arthur Rudolf Hantzsch in 1887, establishing the foundational nomenclature for this class of nitrogen-containing heterocycles. This historical milestone provided the chemical community with systematic understanding of five-membered heterocycles containing two nitrogen atoms, setting the stage for subsequent investigations into fused ring systems incorporating imidazole moieties.
The broader family of imidazopyridines has significantly expanded over the past forty years, evolving from simple fused ring structures to complex derivatives with diverse functional groups and biological activities. The systematic exploration of these compounds has revealed their importance as "drug prejudice" scaffolds due to their wide range of applications in medicinal chemistry and their structural character that proves useful in material science applications. The recognition of imidazopyridines as privileged structures stems from their unique combination of aromatic stability, hydrogen bonding capability, and geometric constraints that enable specific molecular recognition events.
Within this historical context, the development of trifluoromethyl-substituted imidazopyridines represents a significant advancement in the field, combining the established utility of the imidazopyridine core with the unique electronic and steric properties imparted by fluorinated substituents. The trifluoromethyl group has emerged as a highly valuable substituent in medicinal chemistry and materials science due to its ability to modulate molecular properties such as lipophilicity, metabolic stability, and electronic distribution. The incorporation of this substituent into the imidazopyridine framework creates compounds with distinctive characteristics that differ markedly from their non-fluorinated counterparts.
The synthesis and characterization of 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine specifically represents part of a broader research effort to understand structure-activity relationships within heterocyclic systems. Research has demonstrated that the position of substitution on imidazopyridine scaffolds significantly influences both chemical reactivity and biological activity, making systematic investigation of positional isomers essential for advancing the field. The historical development of synthetic methodologies for accessing these compounds has evolved from simple condensation reactions to sophisticated transition metal-catalyzed processes that enable regioselective introduction of functional groups at specific positions.
Positional Isomerism in Imidazo[4,5-b]pyridine Derivatives
Positional isomerism within imidazo[4,5-b]pyridine derivatives represents a fundamental aspect of structure-activity relationships in this class of heterocyclic compounds. The imidazopyridine family encompasses various structural arrangements distinguished by the position of nitrogen atoms and the specific connections between the imidazole and pyridine rings. Despite potential variations in composition or nitrogen atom count across individual structures, such as imidazo[1,2-a]pyridine and imidazo[4,5-c]pyridine, they all fall under the classification of imidazopyridines, yet each nucleus differs in its biological, physical, and chemical properties.
Research investigations have demonstrated that the pyridine nitrogen position plays a crucial role in determining molecular properties and biological activities. Comparative studies examining sulmazole, an imidazo[4,5-b]pyridine derivative, and its corresponding imidazo[4,5-c]pyridine isomers have revealed significant differences in their affinity for sodium, potassium-adenosine triphosphatase, with the [4,5-b] isomer showing substantial inhibitory activity while the [4,5-c] isomers exhibited minimal effect. This finding underscores the importance of positional relationships in determining biological activity and demonstrates how subtle structural changes can lead to dramatically different pharmacological profiles.
The specific case of 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine illustrates the significance of substituent position within the bicyclic framework. The trifluoromethyl group at the 5-position places this electron-withdrawing substituent on the pyridine ring portion of the fused system, directly influencing the electronic distribution across the entire molecule. Alternative positioning of the trifluoromethyl group would result in different isomers with distinct chemical and physical properties. For instance, 6-(trifluoromethyl)imidazo[4,5-b]pyridin-2-ylidene derivatives have been synthesized and characterized, demonstrating different photophysical properties in organometallic complexes compared to their 5-substituted counterparts.
Synthetic studies have revealed that alkylation reactions of imidazo[4,5-b]pyridine derivatives typically yield multiple regioisomers, reflecting the presence of multiple nucleophilic sites within the heterocyclic framework. The reaction of parent imidazo[4,5-b]pyridine with various electrophiles can result in substitution at different nitrogen positions, designated as N1, N3, and N4 regioisomers, each possessing distinct chemical properties and reactivity patterns. This regioselectivity challenge has driven the development of sophisticated synthetic methodologies that enable selective functionalization at specific positions within the imidazopyridine scaffold.
The structural diversity within imidazopyridine derivatives extends beyond simple positional isomerism to include more complex substitution patterns. Research has documented the synthesis of derivatives bearing multiple substituents, such as 5,7-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine, which incorporates both halogen and trifluoromethyl substituents at different positions. These multiply substituted derivatives demonstrate the potential for fine-tuning molecular properties through strategic placement of functional groups, enabling the development of compounds with tailored characteristics for specific applications.
| Compound | Substitution Pattern | Molecular Formula | Biological Activity |
|---|---|---|---|
| 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine | 5-CF₃ | C₇H₄F₃N₃ | Research chemical |
| 6-(Trifluoromethyl)imidazo[4,5-b]pyridine | 6-CF₃ | C₇H₄F₃N₃ | Photophysical studies |
| 5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | 2-CF₃, 5,7-Cl₂ | C₇H₂Cl₂F₃N₃ | Synthetic intermediate |
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-4-6(13-5)12-3-11-4/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWCYGRWTPNODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60741609 | |
| Record name | 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60741609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617678-32-7 | |
| Record name | 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60741609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cyclization Using Formic Acid Reduction
A well-documented preparation method involves the reductive cyclization of a nitro-substituted pyridine derivative under palladium catalysis in the presence of formic acid. The key steps are:
- Starting Material: N-Benzyl-N-(3-nitro-6-trifluoromethylpyridin-2-yl)amine.
- Reagents and Conditions: The substrate (110 mg, 0.37 mmol) is dissolved in formic acid (25 mL), and 10% palladium on activated carbon (Pd/C, 25 mg) is added as a slurry in water.
- Reaction: The mixture is heated under reflux for 24 hours.
- Workup: After cooling, the reaction mixture is filtered through celite, evaporated, and azeotroped with toluene. The residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate, then purified by flash chromatography using ethyl acetate and 10% methanol in ethyl acetate.
- Yield and Characterization: The product is obtained as a white solid with a 65% yield. Characterization includes ^1H NMR (400 MHz, CDCl3) showing signals consistent with the expected structure and mass spectrometry confirming the molecular ion at m/z 188 (M+H)^+.
This method is referenced in patent WO2003/87099 and represents a reliable route to 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine, leveraging catalytic hydrogenation and cyclization in one pot.
Synthetic Strategies for Trifluoromethylpyridine Precursors
The synthesis of 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine often relies on trifluoromethylpyridine intermediates. The introduction of the trifluoromethyl group into pyridine rings is a critical step and can be achieved by several methods:
- Chlorine/Fluorine Exchange: Starting from trichloromethylpyridine derivatives, chlorine atoms are replaced by fluorine through vapor-phase fluorination, yielding trifluoromethylpyridines.
- Ring Construction from Trifluoromethyl Building Blocks: Cyclocondensation reactions using trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride allow the formation of the pyridine ring with the trifluoromethyl substituent already in place.
- Direct Trifluoromethylation: Use of trifluoromethyl copper reagents to substitute halogenated pyridines (bromo- or iodopyridines) with trifluoromethyl groups.
Among these, the chlorine/fluorine exchange and ring construction methods are the most commonly employed for industrial and laboratory synthesis due to their scalability and efficiency.
Industrial Vapor-Phase Halogenation and Fluorination
For large-scale production of trifluoromethylpyridine intermediates, vapor-phase reactions are used:
- Process: 3-Picoline or related methyl-substituted pyridines undergo stepwise or simultaneous chlorination and fluorination in vapor phase at elevated temperatures (300–450 °C) using transition metal fluoride catalysts such as iron fluoride.
- Reactor Design: A two-phase system with a catalyst fluidized bed followed by an empty phase allows sequential reactions—fluorination of the methyl group to trifluoromethyl, then chlorination on the pyridine ring.
- Product Distribution: The reaction yields various trifluoromethylpyridine isomers, including 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for further transformations.
- Control of Chlorination: The degree of chlorination is controlled by the chlorine gas ratio and temperature, though some multi-chlorinated by-products form and can be recycled by catalytic hydrogenolysis.
This method is efficient for producing trifluoromethylpyridine derivatives at scale and is foundational for synthesizing compounds like 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine.
Cyclocondensation Reactions to Form Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine ring system is typically constructed via cyclocondensation reactions involving:
- Amino Pyridine Derivatives: Substrates bearing amino groups on trifluoromethylpyridine rings.
- Carbonyl or Formyl Reagents: Such as formic acid or aldehydes, which facilitate ring closure through condensation and reduction steps.
- Catalysts: Palladium on carbon or other hydrogenation catalysts assist in reductive cyclization.
This approach allows the introduction of the trifluoromethyl group on the pyridine ring prior to cyclization, ensuring the desired substitution pattern in the final heterocycle.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Palladium-Catalyzed Cyclization | N-Benzyl-N-(3-nitro-6-trifluoromethylpyridin-2-yl)amine | Formic acid, 10% Pd/C, reflux 24 h | 65 | One-pot reduction and cyclization; well-characterized |
| Chlorine/Fluorine Exchange | Trichloromethylpyridine derivatives | Vapor-phase fluorination, 300–450 °C | Variable | Industrial scale; produces trifluoromethylpyridines |
| Ring Construction from CF3 Building Blocks | Ethyl 2,2,2-trifluoroacetate, trifluoroacetyl chloride | Cyclocondensation | Variable | Allows direct introduction of CF3 group in ring synthesis |
| Direct Trifluoromethylation | Halopyridines (bromo, iodo) | Trifluoromethyl copper reagents | Variable | Useful for late-stage functionalization |
Detailed Research Findings
- The palladium-catalyzed method provides a moderate yield (65%) and is suitable for laboratory-scale synthesis with straightforward purification steps.
- Industrial methods focus on efficient production of trifluoromethylpyridine intermediates, which are then elaborated into imidazo[4,5-b]pyridine derivatives. Vapor-phase halogenation/fluorination enables large-scale synthesis with control over substitution patterns, critical for downstream chemistry.
- The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing biological activity and metabolic stability, justifying the synthetic effort to incorporate it precisely.
- Cyclocondensation reactions are versatile and can accommodate various trifluoromethyl-containing precursors, enabling structural diversity in the imidazo[4,5-b]pyridine scaffold.
Chemical Reactions Analysis
Substitution Reactions
The C5 and C7 positions exhibit distinct reactivity patterns in nucleophilic and electrophilic substitution reactions due to electronic effects from the trifluoromethyl group.
Diazotization and Displacement
6-Amino-5,7-dinitro derivatives undergo diazotization followed by hypophosphorus acid reduction to yield deaminated products :
text6-Amino-5,7-dinitro-1-hydroxy-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine → Diazotization (NaNO₂/HCl) → Reduction (H₃PO₂) → 5,7-Dinitro-1-hydroxy-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine [1]
Coupling Reactions
The C2 position shows regioselective arylation under palladium catalysis :
| Conditions | Catalyst System | Temperature | Yield |
|---|---|---|---|
| 4-Iodoanisole, Pd(OAc)₂ | PivOH, K₂CO₃ in DMF | 110°C | 72% |
| 1-Bromo-4-nitrobenzene, PdCl₂ | Ad₂CO₃, XPhos in toluene | 100°C | 65% |
Key structural requirement : Unprotected imidazo[4,5-b]pyridine nitrogen atoms enhance catalytic efficiency through bidentate coordination .
Hydrogenation and Reduction
Nitro groups are selectively reduced under catalytic hydrogenation conditions :
| Substrate | Conditions | Product |
|---|---|---|
| 5-Chloro-3-nitro-2-aminopyridine | H₂ (50 psi)/Pd-C in EtOH | 6-Chloro-1-hydroxy derivative |
| 5,7-Dinitro derivative | H₂ (30 psi)/Raney Ni in THF | 5,7-Diamino derivative |
Reduction preserves the trifluoromethyl group while modifying nitro substituents .
Halogenation and Functionalization
Bromination occurs preferentially at the C6 position :
text5-Chloro-1-hydroxy-2-(1,1,2,2-tetrafluoroethyl) derivative → Br₂/CHCl₃ (0°C) → 5-Chloro-6-bromo derivative (89% yield)
Salt Formation
The hydroxyl group at position 1 participates in salt formation :
| Base | Solvent | Product Stability |
|---|---|---|
| Triethylamine | THF | Stable >6 months |
| Trimethylamine | Et₂O | Hygroscopic |
Biological Activity Correlation
Structural modifications significantly influence bioactivity:
| Modification | Biological Effect | Source |
|---|---|---|
| 5-Fluoro substitution | ↑ CNS bioavailability | |
| Methylsulfonyl groups | ↑ Antifungal activity vs Puccinia |
The trifluoromethyl group enhances metabolic stability while maintaining
-stacking interactions in enzyme binding pockets .
These reactions establish 5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine as a versatile scaffold for pharmaceutical development, particularly in CNS-targeting therapeutics and agrochemicals . The synthetic strategies demonstrate precise control over substitution patterns, enabling rational design of derivatives with tailored biological properties.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[4,5-b]pyridine, including 5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine, exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results.
Table 1: Antimicrobial Activity of 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Bacillus cereus | 15 µg/mL |
The compound has shown effectiveness against Gram-positive bacteria more than Gram-negative bacteria, indicating a potential for developing targeted antibacterial therapies .
Antifungal Activity
In addition to antimicrobial properties, imidazo[4,5-b]pyridine derivatives have demonstrated antifungal activity. Studies indicate that certain derivatives can inhibit fungal strains effectively.
Table 2: Antifungal Activity of Imidazo[4,5-b]pyridine Derivatives
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 20 µg/mL | |
| Aspergillus niger | 30 µg/mL |
These findings suggest the potential for developing new antifungal treatments based on the imidazo[4,5-b]pyridine scaffold.
Cancer Research
The compound has also been explored for its anticancer properties. Studies have indicated that modifications in its structure can enhance cytotoxic activity against various cancer cell lines.
Case Study: Kinase Inhibitors
A study focused on optimizing imidazo[4,5-b]pyridine-based kinase inhibitors revealed that specific derivatives could inhibit FLT3 and Aurora kinases effectively. The most potent compound exhibited an IC50 value of 8.6 nM against cancer cells, highlighting the compound's potential as a therapeutic agent in oncology .
Fungicidal Properties
Research into the fungicidal activity of imidazo[4,5-b]pyridine derivatives has shown promising results in agricultural applications. These compounds have been tested against various plant pathogens.
Table 3: Fungicidal Activity of Imidazo[4,5-b]pyridine Derivatives
These results indicate the potential for developing new fungicides to combat agricultural pests resistant to existing treatments.
Mechanistic Insights
The biological activity of 5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is attributed to its ability to interact with specific enzymes and cellular pathways. For instance, studies have shown that it may inhibit enzymes involved in metabolic processes critical for the growth and replication of bacteria and fungi.
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound's binding affinity and selectivity towards specific receptors or enzymes. Understanding these interactions is crucial for developing applications in medicine and other fields.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
Table 1: Key Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Enhance binding to enzymes (e.g., DprE1 in tuberculosis ) and improve metabolic stability .
- Aromatic Substituents (e.g., phenyl) : Increase π-π stacking interactions, relevant for DNA intercalation in anticancer agents .
- Steric Modifications (e.g., 5,7-dimethyl) : Alter solubility and reactivity, impacting synthetic yields .
Key Findings :
Physicochemical Properties
Table 4: Physical and Analytical Data
Biological Activity
5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various diseases.
Overview of Biological Activity
The imidazo[4,5-b]pyridine scaffold is known for its ability to interact with multiple biological targets, making it a versatile compound in drug development. The introduction of a trifluoromethyl group enhances its lipophilicity and biological activity, which is crucial for improving pharmacokinetic properties.
Antitubercular Activity
Research has demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant antitubercular activity. A study synthesized various analogues and identified several compounds with low minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis. For instance, compounds 5c , 5g , 5i , and 5u showed MIC values ranging from 0.5 to 0.8 μmol/L, indicating their potential as effective antitubercular agents .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the imidazo[4,5-b]pyridine structure can significantly influence biological activity. For example, the introduction of a trifluoromethyl group at the para position of a pyridine ring has been shown to enhance selectivity and reduce cytotoxicity in HepG2 cells while maintaining potent anti-trypanosomal effects with an EC50 value of 53 nM .
Mitochondrial Uncoupling Activity
Recent studies have indicated that certain imidazo[4,5-b]pyridine derivatives can act as mitochondrial uncouplers. A novel compound derived from BAM15 demonstrated an EC50 of 830 nM in L6 myoblasts without exhibiting cytotoxic effects up to doses of 1000 mg/kg in mice. This suggests potential therapeutic applications in metabolic disorders such as metabolic dysfunction-associated steatohepatitis (MASH) .
Anticancer Properties
The anticancer efficacy of 5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine derivatives has also been explored. A series of compounds were tested against various human cancer cell lines, revealing promising antiproliferative activity. Notably, derivatives with bromine substitution exhibited enhanced activity against colon carcinoma and other cancer types, with IC50 values as low as 0.4 μM .
Summary of Findings
| Compound | Target Disease | Activity | MIC/EC50 (μM) |
|---|---|---|---|
| 5c | Tuberculosis | Inhibition | 0.6 |
| 5g | Tuberculosis | Inhibition | 0.5 |
| SHS206 | MASH | Uncoupling | 0.83 |
| 10 | Cancer (Colon) | Antiproliferative | 0.4 |
Case Studies
- Antitubercular Agents : A study synthesized several imidazo[4,5-b]pyridine derivatives and assessed their activity against Mycobacterium tuberculosis, identifying key compounds with potent inhibitory effects.
- Mitochondrial Uncouplers : The compound SHS206 was evaluated in vivo for its ability to lower liver triglyceride levels without adverse effects, demonstrating its potential for treating metabolic disorders.
- Cancer Treatment : Various derivatives were tested on multiple cancer cell lines, showing significant anticancer activity and highlighting the importance of structural modifications for enhancing efficacy.
Q & A
Q. What are the common synthetic routes for 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine?
A key intermediate involves cyclization reactions of substituted pyridine precursors. For example, cyclization of 2-amino-3-methylaminopyridine derivatives with carboxylic acids (e.g., phenylacetic acid) yields imidazo[4,5-b]pyridine scaffolds. Reaction conditions (e.g., temperature, solvent) significantly influence yields; optimization using polar solvents like methanol under reflux (3–24 hours) is typical . Nucleophilic aromatic substitution (SNAr) on precursors with trifluoromethyl groups may require strong bases (e.g., K₂CO₃) and elevated temperatures due to the electron-withdrawing nature of CF₃ .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
X-ray diffraction (XRD) confirms planar molecular geometry and hydrogen-bonding patterns in the solid state. Infrared (IR) and Raman spectroscopy identify vibrational modes (e.g., NH stretching at ~3100 cm⁻¹) and hydrogen bonding. Temperature-dependent studies (4–295 K) reveal structural stability and phase transitions . Computational validation via density functional theory (DFT) with B3LYP/6-31G(d,p) basis sets aligns with experimental bond lengths and angles .
Q. How do electron-withdrawing substituents like CF₃ affect reactivity?
The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitutions. For example, SNAr reactions at the 5-position proceed efficiently with amines or thiols under mild conditions (e.g., EtOH/H₂O, 68–75% yield) . However, steric hindrance from CF₃ may reduce reactivity in bulky substrates, necessitating optimized stoichiometry or catalysts.
Advanced Research Questions
Q. How can DFT calculations guide the optimization of reaction pathways?
DFT methods (e.g., B3LYP with Lee-Yang-Parr correlation) predict transition states and activation energies for cyclization or substitution reactions. For instance, exact exchange terms improve thermochemical accuracy (average deviation <2.4 kcal/mol for atomization energies), aiding in solvent and catalyst selection . Comparative studies between monomeric and dimeric forms of imidazo[4,5-b]pyridine derivatives reveal stabilization via NH···N hydrogen bonds, informing solvent choice for synthesis .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
Discrepancies in antitubercular or inotropic activities often arise from assay conditions (e.g., bacterial strain variations) or substituent positioning. Structure-activity relationship (SAR) studies show that imidazo[4,5-c]pyridines exhibit 5–10× higher potency than imidazo[4,5-b]pyridines due to improved binding to targets like DprE1 or cardiac ion channels . Validate conflicting data via dose-response assays and molecular docking to identify critical binding interactions (e.g., hydrophobic pockets for CF₃ groups) .
Q. How do computational docking studies enhance drug design for this scaffold?
Molecular docking (e.g., AutoDock Vina) identifies key interactions between imidazo[4,5-b]pyridine derivatives and biological targets. For antitubercular agents, derivatives with nitro or phenoxy groups at the 6-position show high affinity for DprE1 enzyme active sites (binding energy ≤−8 kcal/mol). Pharmacophore modeling further prioritizes substituents that enhance solubility (e.g., methoxy groups) without compromising membrane permeability .
Q. What methodologies assess the impact of trifluoromethyl groups on metabolic stability?
In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic degradation rates. CF₃ groups generally reduce oxidation due to strong C-F bonds, enhancing half-life (t₁/₂ >60 min). Compare with non-fluorinated analogs using LC-MS to identify metabolic soft spots. Pair with DFT-derived Fukui indices to predict sites of cytochrome P450-mediated oxidation .
Q. How can SAR studies improve selectivity in kinase inhibition?
Kinase profiling panels (e.g., Eurofins KinaseProfiler) screen derivatives against 100+ kinases. Imidazo[4,5-b]pyridines with 2-thiophene or 4-nitrophenoxy substituents show selectivity for tyrosine kinases (IC₅₀ <100 nM). Co-crystallization with target kinases (e.g., EGFR) validates binding modes and guides substitutions to minimize off-target effects .
Data Analysis & Contradiction Management
Q. How to address discrepancies in computational vs. experimental vibrational spectra?
Normal mode analysis (NMA) in DFT identifies overestimated NH stretching frequencies due to anharmonic effects. Apply scaling factors (0.96–0.98) to B3LYP-calculated frequencies. Compare with low-temperature IR/Raman data (4–294 K) to minimize thermal broadening effects .
Q. Why do yields vary in CF₃-substituted SNAr reactions?
Variability arises from competing side reactions (e.g., hydrolysis) under basic conditions. Monitor reaction progress via TLC or in situ NMR. Use protecting groups (e.g., Boc for amines) or switch to aprotic solvents (DMF, DMSO) to suppress degradation .
Methodological Tables
Table 1: Key DFT Parameters for Imidazo[4,5-b]pyridine Derivatives
| Functional | Basis Set | Application | Avg. Error | Reference |
|---|---|---|---|---|
| B3LYP | 6-31G(d,p) | Vibrational spectra | ±5 cm⁻¹ | |
| B3LYP | cc-pVTZ | Thermochemistry | ±2.4 kcal/mol | |
| M06-2X | 6-311++G** | Reaction barriers | ±3 kcal/mol |
Table 2: Biological Activities of Selected Derivatives
| Substituent | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 6-(4-Nitrophenoxy) | M. tuberculosis | 0.8 µM | |
| 2-(Thiophen-2-yl) | EGFR kinase | 12 nM | |
| 7-Carboximidamide | Cardiac inotropy | 50 nM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
